molecular formula C20H23N3O3 B11106371 (3E)-N-methyl-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}-N-phenylbutanamide

(3E)-N-methyl-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}-N-phenylbutanamide

Cat. No.: B11106371
M. Wt: 353.4 g/mol
InChI Key: VDAXFLVWJHRZPG-LTGZKZEYSA-N
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Description

(3E)-N-methyl-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}-N-phenylbutanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hydrazinylidene group, a phenylbutanamide backbone, and a methylphenoxyacetyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-N-methyl-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}-N-phenylbutanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the hydrazinylidene intermediate: This step involves the reaction of a hydrazine derivative with an appropriate acylating agent under controlled conditions.

    Coupling with phenylbutanamide: The hydrazinylidene intermediate is then coupled with N-methyl-N-phenylbutanamide in the presence of a suitable catalyst.

    Introduction of the methylphenoxyacetyl group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(3E)-N-methyl-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}-N-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenoxyacetyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced forms of the compound, potentially leading to the formation of alcohols or amines.

    Substitution: Substituted derivatives with various functional groups replacing the phenoxyacetyl moiety.

Scientific Research Applications

(3E)-N-methyl-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}-N-phenylbutanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3E)-N-methyl-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}-N-phenylbutanamide involves its interaction with specific molecular targets. The compound may exert its effects through:

    Binding to enzymes or receptors: Modulating their activity and leading to downstream effects.

    Interfering with cellular pathways: Affecting processes such as cell division, apoptosis, or signal transduction.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler compound with a similar ester functional group.

    3-Benzyl-2-hydroxy-N-phenylbenzamide: Shares structural similarities with the phenylbutanamide backbone.

    Acetaminophen: Contains an amide functional group and is used as a reference compound in pharmaceutical research.

Uniqueness

(3E)-N-methyl-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}-N-phenylbutanamide is unique due to its complex structure, which combines multiple functional groups and moieties

Properties

Molecular Formula

C20H23N3O3

Molecular Weight

353.4 g/mol

IUPAC Name

(3E)-N-methyl-3-[[2-(2-methylphenoxy)acetyl]hydrazinylidene]-N-phenylbutanamide

InChI

InChI=1S/C20H23N3O3/c1-15-9-7-8-12-18(15)26-14-19(24)22-21-16(2)13-20(25)23(3)17-10-5-4-6-11-17/h4-12H,13-14H2,1-3H3,(H,22,24)/b21-16+

InChI Key

VDAXFLVWJHRZPG-LTGZKZEYSA-N

Isomeric SMILES

CC1=CC=CC=C1OCC(=O)N/N=C(\C)/CC(=O)N(C)C2=CC=CC=C2

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NN=C(C)CC(=O)N(C)C2=CC=CC=C2

Origin of Product

United States

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